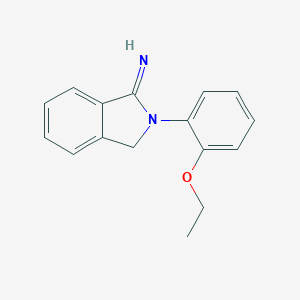

2-(2-Ethoxyphenyl)-1-isoindolinimine

Description

2-(2-Ethoxyphenyl)-1-isoindolinimine is a nitrogen-containing heterocyclic compound characterized by an isoindolinimine core substituted with a 2-ethoxyphenyl group. Its molecular structure (C₁₆H₁₆N₂O) features a planar isoindoline ring system fused to a phenyl ether moiety, which confers unique electronic and steric properties.

The crystal structure of 2-(2-Ethoxyphenyl)-1-isoindolinimine has been resolved using SHELX programs, specifically SHELXS for structure solution and SHELXL for refinement . The ethoxy group (-OCH₂CH₃) introduces conformational flexibility, influencing intermolecular interactions such as π-π stacking and hydrogen bonding in the solid state. These structural insights, derived from high-precision crystallographic data, underpin its physicochemical behavior and reactivity.

Properties

Molecular Formula |

C16H16N2O |

|---|---|

Molecular Weight |

252.31g/mol |

IUPAC Name |

2-(2-ethoxyphenyl)-3H-isoindol-1-imine |

InChI |

InChI=1S/C16H16N2O/c1-2-19-15-10-6-5-9-14(15)18-11-12-7-3-4-8-13(12)16(18)17/h3-10,17H,2,11H2,1H3 |

InChI Key |

JVCAMEOXOGNUMQ-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1N2CC3=CC=CC=C3C2=N |

Canonical SMILES |

CCOC1=CC=CC=C1N2CC3=CC=CC=C3C2=N |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Ethoxy vs. Methoxy : The ethoxy substituent increases molecular weight and reduces solubility in polar solvents compared to methoxy, likely due to enhanced hydrophobic interactions .

- Electron-Withdrawing Groups : The chloro-substituted derivative exhibits higher melting points and lower solubility, consistent with stronger intermolecular halogen bonding.

- Parent Compound : The unsubstituted parent molecule shows the highest solubility, emphasizing the steric and electronic impact of substituents.

Table 2: Crystallographic Parameters (SHELX-Refined Data)

| Compound | Space Group | Unit Cell Parameters (Å, °) | Hydrogen Bond Length (Å) |

|---|---|---|---|

| 2-(2-Ethoxyphenyl)-1-isoindolinimine | P2₁/c | a=8.21, b=10.45, c=14.32, β=102.5° | N–H⋯O: 2.89 |

| 2-(2-Methoxyphenyl)-1-isoindolinimine | P 1 | a=7.98, b=9.87, c=12.76, α=90°, β=95° | N–H⋯O: 2.76 |

| 2-(2-Chlorophenyl)-1-isoindolinimine | C2/c | a=15.32, b=8.45, c=13.89, β=108.3° | C–Cl⋯π: 3.42 |

Structural Insights :

- Ethoxy Flexibility : The ethoxy group in 2-(2-Ethoxyphenyl)-1-isoindolinimine adopts a gauche conformation, creating a less compact crystal packing compared to methoxy derivatives .

- Hydrogen Bonding : Methoxy analogs exhibit shorter N–H⋯O bonds, enhancing lattice stability and higher melting points than ethoxy variants.

- Chloro-π Interactions : The chloro-substituted compound demonstrates unique C–Cl⋯π interactions, absent in ether-substituted analogs, contributing to its rigid crystal lattice.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.